molecular formula C12H24N2O2 B14365464 N-(3-(2-Methyl-1-piperidinyl)propyl)alanine CAS No. 90853-23-9

N-(3-(2-Methyl-1-piperidinyl)propyl)alanine

Cat. No.: B14365464
CAS No.: 90853-23-9
M. Wt: 228.33 g/mol
InChI Key: OBONDRBGULWHJT-UHFFFAOYSA-N
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Description

N-(3-(2-Methyl-1-piperidinyl)propyl)alanine: is an organic compound that features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(3-(2-Methyl-1-piperidinyl)propyl)alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

N-(3-(2-Methyl-1-piperidinyl)propyl)alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(2-Methyl-1-piperidinyl)propyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

  • N-methyl-1-propanamine
  • N,N-dimethyl-2-propanamine
  • N-propyl-1-propanamine

Comparison: N-(3-(2-Methyl-1-piperidinyl)propyl)alanine is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

90853-23-9

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

2-[3-(2-methylpiperidin-1-yl)propylamino]propanoic acid

InChI

InChI=1S/C12H24N2O2/c1-10-6-3-4-8-14(10)9-5-7-13-11(2)12(15)16/h10-11,13H,3-9H2,1-2H3,(H,15,16)

InChI Key

OBONDRBGULWHJT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCNC(C)C(=O)O

Origin of Product

United States

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